N-Deschlorobenzoyl Indomethacin-d3
Description
Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics in research)
The integration of "omics" technologies, such as metabolomics and proteomics, offers a powerful lens through which to investigate the systemic effects and metabolic fate of N-Deschlorobenzoyl Indomethacin-d3. While direct studies on this specific deuterated metabolite are nascent, research on the parent compound, indomethacin (B1671933), provides a roadmap for future investigations.
A proteomics study on indomethacin revealed its potential to inhibit human prostaglandin (B15479496) E synthase type 2 (PGES-2), a host protein that interacts with viral proteins, suggesting an antiviral activity. nih.gov Future research could leverage similar proteomics approaches to determine if this compound retains or modifies this interaction with PGES-2 or other proteins. Such studies would involve quantitative analysis of protein expression changes in cells or tissues exposed to the deuterated metabolite, providing insights into its mechanism of action beyond cyclooxygenase (COX) inhibition. nih.gov
Metabolomics, the large-scale study of small molecules, can be employed to map the metabolic pathways influenced by this compound. By comparing the metabolic profiles of biological systems treated with the deuterated and non-deuterated compound, researchers can identify subtle alterations in endogenous metabolite levels, offering a holistic view of its physiological impact.
Table 1: Potential Omics-Based Research Applications for this compound
| Omics Technology | Research Application | Potential Insights |
| Proteomics | - Target identification and validation- Off-target effect profiling | - Elucidation of novel protein binding partners- Understanding of cellular pathways modulated by the compound |
| Metabolomics | - Metabolic pathway analysis- Biomarker discovery | - Mapping the influence on endogenous metabolism- Identifying biomarkers of exposure or effect |
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling are indispensable tools for predicting the behavior of molecules and guiding experimental research. These in silico methods can be applied to this compound to forecast its metabolic transformations and to analyze its interactions with biological targets.
Predicting the metabolic fate of a compound is a critical aspect of drug development. While N-Deschlorobenzoyl Indomethacin is a known metabolite of indomethacin, the influence of deuteration on its further metabolism is an area ripe for investigation. nih.gov In silico tools can predict the sites of metabolism and the likelihood of different biotransformations. The introduction of deuterium (B1214612) at the methyl group is expected to slow down metabolism at this position due to the kinetic isotope effect. musechem.com Computational models can help quantify this effect and predict if "metabolic switching" might occur, where metabolism is redirected to other parts of the molecule. musechem.com
Molecular docking and dynamics simulations can provide atomic-level insights into how this compound interacts with its biological targets, such as COX enzymes. While the parent compound, indomethacin, is a non-selective COX inhibitor, its N-deschlorobenzoyl metabolite shows significantly reduced inhibitory activity against certain enzymes. medchemexpress.com
Molecular docking studies can be used to predict the binding affinity and orientation of this compound within the active sites of COX-1 and COX-2. Subsequent molecular dynamics simulations can then be employed to study the stability of these interactions over time and to understand the dynamic behavior of the ligand-protein complex. These simulations can help to rationalize the observed differences in inhibitory activity between indomethacin and its metabolite and to explore the potential for designing more selective analogs.
Table 2: Computational Approaches for this compound Research
| Computational Method | Application | Key Deliverables |
| Metabolism Prediction Software | In silico prediction of metabolic pathways | - Identification of potential new metabolites- Prediction of metabolic stability |
| Molecular Docking | Prediction of binding mode and affinity to target proteins | - Ranking of potential binding poses- Estimation of binding energy |
| Molecular Dynamics Simulations | Analysis of the dynamic behavior of ligand-protein complexes | - Assessment of binding stability- Characterization of conformational changes |
Novel Applications as a Deuterated Reference Standard in Complex Analytical Scenarios
One of the most immediate and impactful applications of this compound is its use as a deuterated internal standard in mass spectrometry-based bioanalysis. aptochem.comthalesnano.comclearsynth.com The use of stable isotope-labeled internal standards is considered the gold standard for quantitative analysis, as they can compensate for variations in sample preparation and instrument response. aptochem.comclearsynth.com
In complex biological matrices such as plasma or urine, where the accurate quantification of drug metabolites is crucial, this compound can significantly improve the reliability of analytical methods. nih.govnih.gov Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring that it behaves similarly during extraction and chromatographic separation, but its increased mass allows it to be distinguished by the mass spectrometer. aptochem.com This is particularly important for monitoring the formation and elimination of this specific metabolite in pharmacokinetic studies of indomethacin. nih.gov
Challenges and Opportunities in the Synthesis and Application of Deuterated Analogs for Advanced Research
The synthesis of deuterated compounds, particularly with high isotopic purity and site-selectivity, presents both challenges and opportunities. researchgate.netnih.gov The synthesis of deuterated indoles can be achieved through methods like acid-catalyzed hydrogen-deuterium exchange. acs.org However, these methods can sometimes lead to a mixture of isotopologues and may require careful optimization to achieve the desired d3-labeling on the methyl group of N-Deschlorobenzoyl Indomethacin.
The challenges in synthesis also represent opportunities for the development of novel and more efficient deuteration methodologies. researchgate.net The increasing demand for deuterated compounds in research and drug development is driving innovation in this area.
The application of deuterated analogs like this compound in advanced research is expanding. Beyond their use as internal standards, they can serve as valuable tools to probe reaction mechanisms and to study the kinetic isotope effect in enzymatic reactions. thalesnano.com The selective deuteration can provide insights into the role of specific metabolic pathways and can aid in the design of new drugs with improved metabolic stability. musechem.com
Properties
Molecular Formula |
C₁₂H₁₀D₃NO₃ |
|---|---|
Molecular Weight |
222.26 |
Synonyms |
5-Methoxy-2-methyl-1H-indole-3-acetic Acid; 2-Methyl-5-methoxy-3-indolylacetic Acid-d3; De(chlorobenzoyl)indomethacin-d3; N-Des(4-chlorobenzoyl)indomethacin-d3; NSC 97026-d3; _x000B_DBI-d3; |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. How can N-Deschlorobenzoyl Indomethacin-d3 be reliably detected and quantified in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance specificity. For HPLC-based detection, optimize mobile phase conditions (e.g., phosphate buffer pH 7.4 combined with acetonitrile gradients) to resolve the compound from matrix interferences . Validate the method using system suitability tests, including retention time reproducibility and signal-to-noise ratios ≥10. Reference standards should match the compound’s exact mass (219.1008 g/mol) and fragmentation patterns .
Q. What are the primary considerations for synthesizing deuterated analogs like this compound?
- Methodological Answer : Focus on isotopic purity (≥98 atom% D) via controlled deuteration reactions, such as acid-catalyzed H/D exchange or catalytic deuteration using Pd/C under deuterium gas. Post-synthesis, purify the compound using reversed-phase chromatography and confirm deuteration efficiency via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS). Monitor side reactions (e.g., dehalogenation) using thin-layer chromatography (TLC) with UV visualization .
Q. How should this compound be stored to maintain stability in experimental settings?
- Methodological Answer : Store lyophilized forms at ≤-20°C in amber vials under inert gas (e.g., argon) to prevent deuterium loss and photodegradation. For aqueous solutions, use stabilizers like 0.1% ascorbic acid and avoid repeated freeze-thaw cycles. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to determine shelf-life .
Advanced Research Questions
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Combine Fourier-transform infrared (FT-IR) spectroscopy (to identify C-D stretching bands at ~2100-2200 cm⁻¹) with ¹H/²H NMR for positional deuteration analysis. For crystallographic validation, perform X-ray diffraction studies on single crystals grown via vapor diffusion. Cross-validate results with HRMS to ensure isotopic fidelity .
Q. How can researchers resolve contradictions in pharmacokinetic data across studies involving this metabolite?
- Methodological Answer : Standardize protocols for sample preparation (e.g., protein precipitation with cold methanol) and calibration curves (0.1–100 ng/mL range). Use multi-laboratory cross-validation to identify methodological biases. Employ parallel reaction monitoring (PRM) in MS to enhance specificity for low-abundance metabolites .
Q. What role does this compound play in elucidating Indomethacin’s metabolic pathways?
- Methodological Answer : As a stable isotope-labeled metabolite, it serves as an internal standard to quantify endogenous Indomethacin metabolites via isotope dilution. Use tracer studies in hepatocyte models to map Phase I/II metabolism, correlating LC-MS/MS data with enzyme kinetics (e.g., CYP2C9 activity) .
Q. How does deuterium incorporation affect the biological activity of this compound compared to its protiated form?
- Methodological Answer : Conduct comparative assays (e.g., COX-1/2 inhibition) to assess deuterium-induced kinetic isotope effects (KIEs). Use molecular docking simulations to evaluate changes in binding affinity due to altered bond lengths (C-D vs. C-H). Validate findings with isothermal titration calorimetry (ITC) .
Q. What strategies mitigate batch-to-batch variability in deuterated compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles, optimizing reaction parameters (temperature, solvent purity) via design-of-experiments (DoE). Use inline PAT tools (e.g., Raman spectroscopy) for real-time reaction monitoring. Establish acceptance criteria for isotopic purity (≥98% D) and residual solvents (ICH Q3C limits) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
